![molecular formula C19H26N6O2 B5438322 N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)
N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as SU11248 or Sunitinib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its therapeutic potential in various types of cancer. It was first synthesized in 1998 by Pfizer and was approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mecanismo De Acción
Sunitinib inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis. In addition, Sunitinib also induces apoptosis in tumor cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
Sunitinib has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation and migration of tumor cells, induces apoptosis, and inhibits angiogenesis. In addition, Sunitinib has been shown to have immunomodulatory effects by inhibiting the function of myeloid-derived suppressor cells and regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sunitinib in lab experiments is its specificity for receptor tyrosine kinases, which allows for targeted inhibition of these pathways. However, one limitation is its potential toxicity, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on Sunitinib. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of interest is the development of biomarkers that can predict patient response to Sunitinib treatment. Finally, there is ongoing research into the potential use of Sunitinib in other types of cancer, such as breast cancer and non-small cell lung cancer.
Métodos De Síntesis
The synthesis of Sunitinib involves the reaction of 3,5-dimethylphenyl isocyanate with 2-(4-methylpiperazin-1-yl)acetic acid to form the corresponding urea derivative. This intermediate is then reacted with 6-(4-morpholinyl)-4-pyrimidinamine to yield Sunitinib.
Aplicaciones Científicas De Investigación
Sunitinib has been extensively studied for its therapeutic potential in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor growth, angiogenesis, and metastasis.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-14-9-15(2)11-16(10-14)24-19(26)21-4-3-20-17-12-18(23-13-22-17)25-5-7-27-8-6-25/h9-13H,3-8H2,1-2H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSGOWJFINYYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

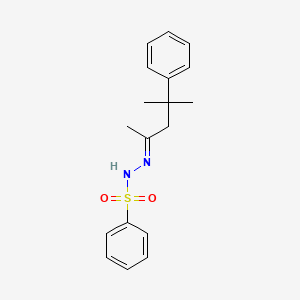
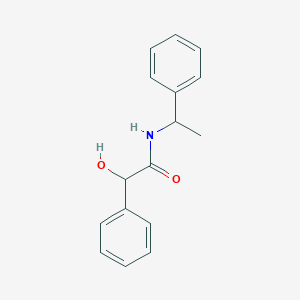
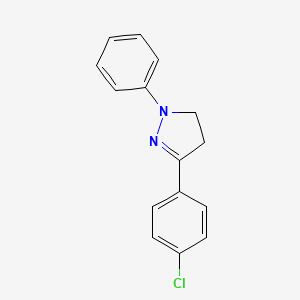
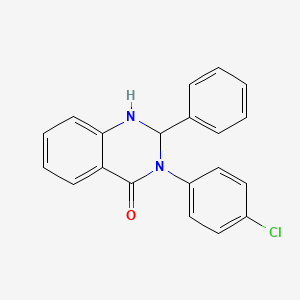
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide](/img/structure/B5438278.png)
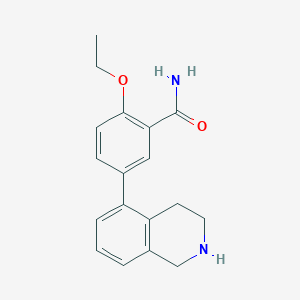
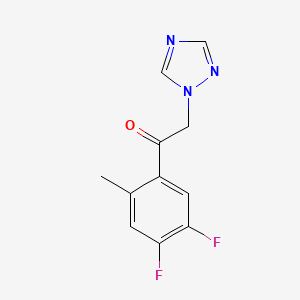
![N-ethyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438294.png)
![4-benzyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5438297.png)
![N-(3-acetylphenyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5438304.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5438307.png)
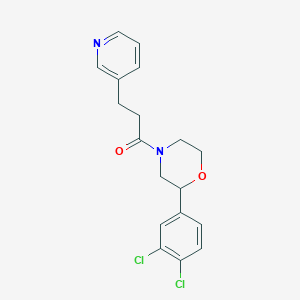
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5438346.png)
![1-allyl-4-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5438357.png)